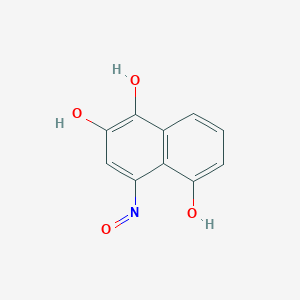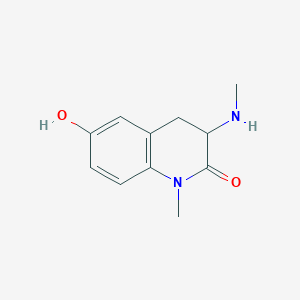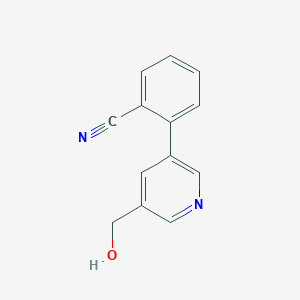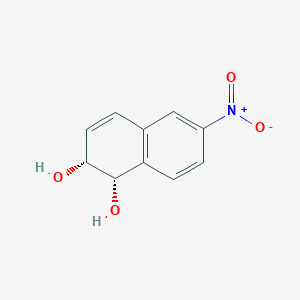
5-(Quinolin-2-yl)oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Quinolin-2-yl)oxazol-2-amine: is a heterocyclic compound that combines the structural features of quinoline and oxazole. Quinoline is a bicyclic aromatic compound with a nitrogen atom in one of the rings, while oxazole is a five-membered ring containing both oxygen and nitrogen atoms. The combination of these two moieties in a single molecule imparts unique chemical and biological properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor, such as an amino alcohol or a carboxylic acid derivative, with a nitrile or an aldehyde under acidic or basic conditions . The reaction conditions often include the use of catalysts, such as transition metals or ionic liquids, to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 5-(Quinolin-2-yl)oxazol-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability . Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(Quinolin-2-yl)oxazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of quinoline amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinoline amines.
Substitution: Various substituted quinoline and oxazole derivatives.
Scientific Research Applications
5-(Quinolin-2-yl)oxazol-2-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(Quinolin-2-yl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes or receptors involved in cell proliferation and survival, such as tyrosine kinases or DNA topoisomerases . The quinoline moiety can intercalate into DNA, disrupting its function, while the oxazole ring can form hydrogen bonds with target proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like 2-chloroquinoline and 8-hydroxyquinoline share the quinoline moiety but differ in their additional functional groups.
Oxazole derivatives: Compounds such as 2-aminobenzoxazole and 2-aminothiazole share the oxazole ring but have different substituents.
Uniqueness
5-(Quinolin-2-yl)oxazol-2-amine is unique due to the combination of the quinoline and oxazole moieties in a single molecule. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
846055-69-4 |
|---|---|
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-quinolin-2-yl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H9N3O/c13-12-14-7-11(16-12)10-6-5-8-3-1-2-4-9(8)15-10/h1-7H,(H2,13,14) |
InChI Key |
DVYRZBIKWQBXIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CN=C(O3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)












